molecular formula C8H11NO B066721 2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile CAS No. 185516-82-9

2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile

Cat. No.: B066721
CAS No.: 185516-82-9
M. Wt: 137.18 g/mol
InChI Key: GISOIRNYRPFPIS-UHFFFAOYSA-N
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Description

2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

185516-82-9

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-[1-(2-oxopropyl)cyclopropyl]acetonitrile

InChI

InChI=1S/C8H11NO/c1-7(10)6-8(2-3-8)4-5-9/h2-4,6H2,1H3

InChI Key

GISOIRNYRPFPIS-UHFFFAOYSA-N

SMILES

CC(=O)CC1(CC1)CC#N

Canonical SMILES

CC(=O)CC1(CC1)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -78° C. solution of oxalyl chloride (0.70 mL, 8.0 mmol) in 40 mL of CH2Cl2 was added DMSO (0.62 mL, 8.7 mmol) and the resulting solution was stirred for 10 min. A solution of the alcohol from Step 3 (2.46 g, 17.7 mmol) in 5 mL CH2Cl2 was then added, and the mixture stirred 1 h at -78° C. Triethylamine (4.2 mL, 30 mmol) was then added, and the solution was allowed to warm to room temperature and stirred overnight. The reaction mixture was then partitioned between 1M HCl and CH2Cl2, and the organic layer was washed with saturated NaHCO3 and brine, dried over MgSO4 and evaporated. Purification of the residue by flash chromatography (25% ethyl acetate/hexanes) provided 927 mg of the title compound.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

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